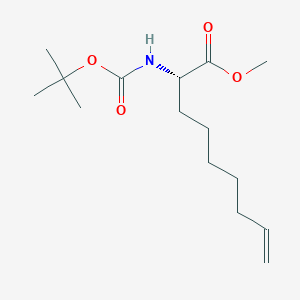

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is a chiral amino acid derivative characterized by:

- An (S)-configuration at the second carbon, ensuring stereochemical specificity in synthetic applications.

- A tert-butoxycarbonyl (Boc) group protecting the amine functionality, providing stability under basic conditions and facilitating selective deprotection under acidic conditions (e.g., trifluoroacetic acid).

- A methyl ester at the carboxylate terminus, enhancing solubility in organic solvents and compatibility with coupling reactions.

- A non-8-enoate chain featuring a terminal double bond, which may influence conformational flexibility or serve as a site for further functionalization.

This compound is widely employed as a key intermediate in peptide synthesis and the preparation of peptidomimetics, where its Boc group ensures orthogonal protection strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as an amino acid or its derivative.

Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Formation of Double Bond: The double bond is introduced through a suitable reaction, such as a Wittig reaction or an elimination reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the free amine. This is critical for subsequent functionalization (e.g., peptide coupling).

-

Typical Conditions :

-

Example :

In Boc-protected serine methyl ester analogs, TFA-mediated deprotection yields the amine hydrochloride salt . For the target compound, similar conditions would generate (S)-methyl 2-aminonon-8-enoate hydrochloride.

Hydrogenation of the Terminal Alkene

The non-8-enoate alkene undergoes catalytic hydrogenation to form a saturated alkyl chain.

-

Selectivity : Complete reduction of the terminal alkene without affecting the ester or Boc group .

-

Product : (S)-Methyl 2-((tert-butoxycarbonyl)amino)nonanoate.

Oxidative Alkene Functionalization

The terminal alkene is amenable to oxidation or epoxidation.

Epoxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) in DCM at 0°C .

-

Outcome : Forms an epoxide at the terminal position, enabling ring-opening reactions.

Dihydroxylation

-

Reagents : OsO₄/NMO (N-methylmorpholine N-oxide) in acetone/water .

-

Product : Vicinal diol, useful for further derivatization (e.g., protection as acetonide).

Cross-Coupling Reactions

The alkene can participate in transition-metal-catalyzed reactions if converted to a suitable electrophile (e.g., bromide).

-

Halogenation :

-

Heck Coupling :

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions.

-

Product : (S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid.

Zinc-Mediated Allylation

The terminal alkene can undergo zinc insertion for allylation reactions, as demonstrated in Boc-protected glycine esters .

-

Conditions : Activated Zn dust, Pd₂(dba)₃, and tri(o-tolyl)phosphine in DMF at −78°C .

-

Application : Coupling with electrophiles (e.g., vinyl bromide) to extend the carbon chain.

Stereoselective Alkylation

The chiral α-carbon adjacent to the Boc-protected amine enables stereocontrolled alkylation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based drugs. The compound's structure allows for the introduction of amino acid functionalities, which are essential in drug design.

Case Study: Peptide Synthesis

In a study focused on the synthesis of peptide analogs, this compound was utilized as a building block for constructing cyclic peptides. The incorporation of this compound facilitated the formation of peptide bonds through standard coupling reactions, demonstrating its effectiveness as a versatile precursor in peptide chemistry .

2. Anticancer Research

Recent investigations have highlighted the potential of derivatives of this compound in anticancer therapies. By modifying the compound to enhance its biological activity, researchers have been able to develop new agents that exhibit selective cytotoxicity towards cancer cells.

Case Study: Anticancer Activity

A research article reported that modified derivatives of this compound displayed significant inhibition of tumor growth in preclinical models. The study emphasized the importance of structural modifications to improve the pharmacological profile and bioavailability of these compounds .

Organic Synthesis Applications

1. Asymmetric Synthesis

The compound plays a critical role in asymmetric synthesis, where it can be used to produce chiral intermediates. Its ability to undergo various chemical transformations makes it a valuable tool for chemists aiming to synthesize enantiomerically pure compounds.

Case Study: Chiral Catalysis

In a notable experiment, researchers employed this compound in a chiral catalytic system to produce enantiomerically enriched products from achiral starting materials. The results demonstrated high enantioselectivity, showcasing the compound's utility in asymmetric catalysis .

2. Functionalization of Alkenes

The presence of an alkene moiety in this compound allows for its functionalization through various reactions such as hydroboration, epoxidation, and cross-coupling reactions.

Case Study: Alkene Functionalization

A study illustrated the successful functionalization of the alkene group in this compound using palladium-catalyzed cross-coupling reactions. This approach led to the formation of complex organic structures that could be further explored for biological activity .

Mechanism of Action

The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The Boc group provides stability during reactions, allowing for selective modifications.

Comparison with Similar Compounds

Stereoisomeric Analogues: (R)-Configuration vs. (S)-Configuration

The (R)-stereoisomer of this compound, such as (R)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid (), differs in configuration at C2. Key distinctions include:

Research Findings :

- The (S)-isomer is often favored in enantioselective syntheses due to its compatibility with L-amino acid-based peptide sequences.

- The (R)-isomer may exhibit reduced coupling efficiency in standard peptide synthesis protocols, as noted in asymmetric catalysis studies .

Carboxylic Acid vs. Methyl Ester Analogues

Replacing the methyl ester with a carboxylic acid (e.g., ’s compound) alters physicochemical and synthetic behavior:

Alternative Protecting Groups: Boc vs. Fmoc

Comparison with fluorenylmethyloxycarbonyl (Fmoc)-protected analogues highlights orthogonal protection strategies:

| Property | Boc-Protected Compound | Fmoc-Protected Analogue |

|---|---|---|

| Deprotection | Acid (e.g., TFA) | Base (e.g., piperidine) |

| Stability | Labile to acid, stable to base | Labile to base, stable to acid |

| Synthetic Utility | Ideal for stepwise SPPS* | Compatible with acid-sensitive linkers |

*SPPS: Solid-phase peptide synthesis

Research Insights :

- Boc protection is advantageous for synthesizing peptides requiring acid-stable backbones.

- Fmoc groups enable milder deprotection conditions, reducing side reactions in complex syntheses.

Chain Length and Unsaturation Variations

Modifications to the non-8-enoate chain impact steric and electronic properties:

| Variation | Non-8-enoate | Non-7-enoate | Oct-8-enoate |

|---|---|---|---|

| Double Bond Position | C8-C9 | C7-C8 | C8-C9 (shorter chain) |

| Conformational Rigidity | Moderate | Higher | Lower |

| Lipophilicity (LogP) | ~3.2 (estimated) | ~3.5 | ~2.8 |

Key Findings :

- The non-8-enoate chain optimizes balance between flexibility and steric bulk for peptide elongation.

- Shorter chains (e.g., oct-8-enoate) may reduce steric hindrance but compromise binding affinity in target interactions.

Biological Activity

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate, a compound with the CAS number 300831-21-4, is an amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.353 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 422.7 ± 45.0 °C at 760 mmHg |

| Flash Point | 209.4 ± 28.7 °C |

This compound exhibits biological activity primarily through its interaction with specific cellular targets. The compound's structure allows it to mimic natural substrates in various biochemical pathways, influencing processes such as:

- Protein Synthesis : The compound may act as a substrate for amino acid incorporation into proteins.

- Cell Signaling : It may modulate pathways related to cell growth and differentiation.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties through the following mechanisms:

- Inhibition of Tumor Growth : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death).

- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at specific phases, thus preventing cancer cells from replicating.

Case Studies

- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

- Animal Models : In vivo experiments using mouse models indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics:

- Bioavailability : Preliminary studies indicate favorable bioavailability, making it a candidate for further development.

- Metabolism : The compound is likely metabolized via standard enzymatic pathways associated with amino acid derivatives.

Toxicity and Safety

Toxicological assessments have indicated that this compound exhibits low toxicity levels in standard assays, making it a promising candidate for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate with high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via a Boc (tert-butoxycarbonyl) protection strategy. Key steps include:

- Amino Acid Activation : Coupling of (S)-2-aminonon-8-enoic acid with Boc-anhydride (di-tert-butyl dicarbonate) in a basic aqueous/organic biphasic system (e.g., THF/NaHCO₃) at 0–5°C to ensure regioselective protection of the amine .

- Esterification : Subsequent treatment with methyl chloride or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃) to form the methyl ester .

- Purification : Chiral HPLC or recrystallization in hexane/ethyl acetate (3:1) to achieve >98% enantiomeric excess .

Q. How can the stereochemical integrity of the (S)-configured amine be confirmed during synthesis?

- Methodological Answer :

- Circular Dichroism (CD) : Monitor the Cotton effect near 220 nm, characteristic of Boc-protected α-amino esters .

- X-ray Crystallography : For crystalline intermediates, compare bond distances (e.g., C–N = 1.45 Å) and torsion angles with reference data from analogous structures (e.g., cyclopenta[b]indole derivatives) .

- Chiral Derivatization : React with (R)-Mosher’s acid chloride and analyze via ¹⁹F NMR to confirm retention of configuration .

Advanced Research Questions

Q. What strategies mitigate epimerization during Boc deprotection under acidic conditions?

- Methodological Answer : Epimerization at the α-carbon is a critical challenge. Solutions include:

- Low-Temperature Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane at –20°C for 30 minutes, followed by rapid neutralization with cold NaHCO₃ .

- Alternative Protecting Groups : Compare with Fmoc (fluorenylmethyloxycarbonyl), which requires milder base conditions (piperidine), though this may not suit all downstream reactions .

- Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy (disappearance of Boc C=O stretch at 1680 cm⁻¹) to minimize exposure to acidic environments .

Q. How do steric and electronic factors influence the reactivity of the non-8-enoate moiety in ring-closing metathesis (RCM)?

- Methodological Answer :

- Catalyst Selection : Use Grubbs 2nd-generation catalyst (5 mol%) in toluene at 80°C for terminal alkenes; Hoveyda-Grubbs catalyst for sterically hindered systems .

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., esters) adjacent to the alkene to enhance reactivity. For example, methyl ester groups reduce electron density at the double bond, accelerating metathesis .

- Side-Reaction Mitigation : Add molecular sieves (4Å) to sequester water, preventing catalyst deactivation .

Q. How can contradictions in NMR data (e.g., split signals for Boc groups) be resolved?

- Methodological Answer : Split signals often arise from rotameric equilibria. Strategies include:

- Variable-Temperature NMR : Heat the sample to 60°C in DMSO-d₆ to coalesce rotamer signals (e.g., Boc tert-butyl peaks at δ 1.35–1.45 ppm) .

- Solvent Screening : Use low-polarity solvents (CDCl₃) to reduce conformational flexibility .

- Dynamic HPLC : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate rotamers and confirm purity .

Properties

Molecular Formula |

C15H27NO4 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate |

InChI |

InChI=1S/C15H27NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,12H,1,7-11H2,2-5H3,(H,16,18)/t12-/m0/s1 |

InChI Key |

JCLMJBQZFZGXOT-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.